

Application Notes: Near-Infrared (NIR) IR-7 Dye Staining for Confocal Microscopy

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Compound of Interest

Compound Name: IR-7
Cat. No.: B12386742

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Near-infrared (NIR) dyes, particularly those in the **IR-7** family (with emission wavelengths typically between 700 nm and 900 nm), offer significant advantages for fluorescence confocal microscopy, especially in complex biological samples.^{[1][2][3]} The primary benefit of operating in the NIR window is the substantial reduction in background interference from autofluorescence, which is common in biological tissues, cells, and even some experimental hardware in the visible spectrum.^[3] This leads to a higher signal-to-noise ratio and improved detection sensitivity.^[3] Furthermore, NIR light penetrates deeper into tissues compared to visible light, making these dyes ideal for imaging thicker specimens and for in vivo studies.^{[1][2]}

Key Applications:

- **Live-Cell Imaging:** Many **IR-7** dyes are cell-permeable and exhibit low cytotoxicity, allowing for the visualization of dynamic processes in living cells.^{[1][4]} They are often used as cytoplasmic membrane stains to outline cell morphology.^[1]
- **In Vivo Imaging:** Due to deep tissue penetration and low autofluorescence, **IR-7** dyes are extensively used for non-invasive small animal imaging to track cells, monitor disease progression, or assess the biodistribution of nanoparticles.^{[2][5]}

- Immunofluorescence: **IR-7** dyes can be conjugated to antibodies to detect specific proteins within cells or tissues. This is particularly useful in multicolor experiments where spectral overlap with common visible-range fluorophores needs to be avoided.
- Targeted Molecular Probes: Functionalized **IR-7** dyes can be designed to target specific organelles or molecules of interest, providing insights into cellular biology and pharmacology. [5] For instance, some **IR-7** dyes have been shown to accumulate selectively in cancer cells. [5]

Quantitative Data for Selected IR-7 Dyes

The following table summarizes the key properties of several commercially available near-infrared dyes suitable for confocal microscopy.

| Dye Name | Excitation (nm) | Emission (nm) | Applications | Notes |
|-------------------|-----------------|---------------|---|---|
| IR-780 | ~633-780 | ~780 | Cancer cell imaging, in vivo imaging[5] | Lipophilic dye that can accumulate in cancer cells.[5] |
| IR-789 | ~789 | >800 | Live cell imaging[4] | Permeable to cell membranes with good photostability.[4] |
| IR-820 | ~710 | ~820 | Photothermal therapy, bioimaging[6] | Can be encapsulated in nanoparticles for targeted delivery. [6] |
| CellBrite™ NIR750 | 748 | 780 | Cytoplasmic membrane staining[1] | Lipophilic carbocyanine dye.[1] |
| DiR (DiIC18(7)) | 748 | 780 | In vivo imaging, membrane labeling[1] | A classic lipophilic carbocyanine dye.[1] |
| iFluor™ 790 | 783 | 814 | Antibody and protein labeling, in vivo imaging[3] | Can be used to create targeted imaging probes. [3] |

Experimental Protocols

Protocol 1: General Staining of Live Adherent Cells with a Membrane-Permeable IR-7 Dye

This protocol is a general guideline for staining live cells with a lipophilic **IR-7** dye, such as **IR-789** or a CellBrite™ NIR dye.

Materials:

- Adherent cells cultured on glass-bottom dishes or coverslips suitable for confocal microscopy.
- **IR-7** dye stock solution (e.g., 1 mM in DMSO).
- Complete cell culture medium, pre-warmed to 37°C.
- Phosphate-buffered saline (PBS), pH 7.4, pre-warmed to 37°C.

Procedure:

- **Prepare Staining Solution:** Dilute the **IR-7** dye stock solution in pre-warmed complete cell culture medium to the final working concentration. A typical starting concentration is 1 µM, but this should be optimized for your specific dye and cell type.[4]
- **Cell Staining:** Remove the existing culture medium from the cells and replace it with the staining solution.
- **Incubation:** Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.[4][7] The optimal incubation time may vary.
- **Washing:** After incubation, gently remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye.
- **Imaging:** Immediately proceed with imaging the live cells on a confocal microscope equipped with the appropriate laser lines and emission filters for the specific **IR-7** dye used.

Protocol 2: Immunofluorescence Staining with an **IR-7** Dye-Conjugated Secondary Antibody

This protocol describes the detection of a specific protein in fixed and permeabilized cells using a primary antibody followed by an **IR-7** dye-conjugated secondary antibody.

Materials:

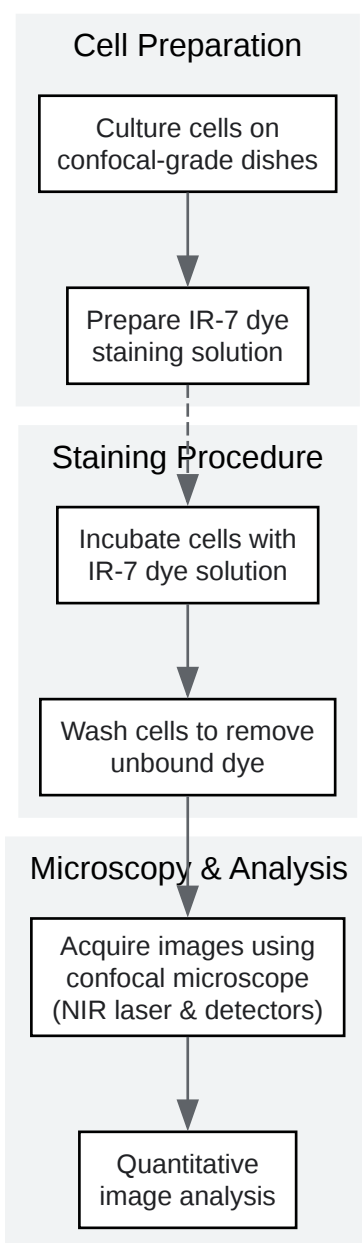
- Cells cultured on glass coverslips.
- PBS, pH 7.4.
- Fixative solution (e.g., 4% paraformaldehyde in PBS).
- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS).[8][9]
- Blocking buffer (e.g., 1-5% BSA or normal serum in PBS).
- Primary antibody specific to the target protein.
- **IR-7** dye-conjugated secondary antibody.
- Mounting medium.

Procedure:

- **Cell Fixation:** Wash the cells briefly with PBS. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[10]
- **Washing:** Wash the cells three times with PBS for 5 minutes each.[10]
- **Permeabilization:** If the target protein is intracellular, permeabilize the cells with 0.2% Triton X-100 in PBS for 10-15 minutes at room temperature.[9]
- **Washing:** Wash the cells three times with PBS for 5 minutes each.
- **Blocking:** Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.[10]
- **Primary Antibody Incubation:** Dilute the primary antibody to its optimal working concentration in the blocking buffer. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.[11]
- **Washing:** Wash the cells three times with PBS for 5 minutes each.

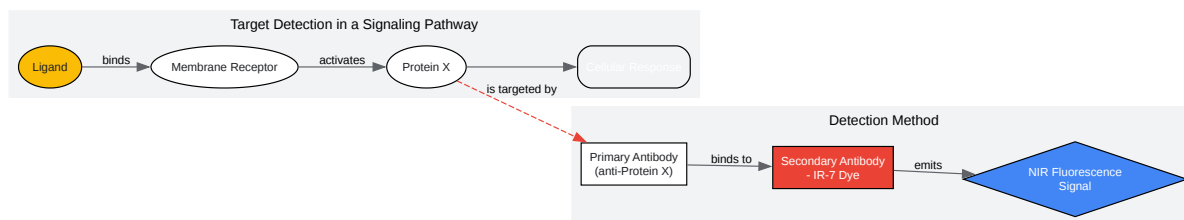
- Secondary Antibody Incubation: Dilute the **IR-7** dye-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[\[10\]](#)
- Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
- Mounting: Mount the coverslips onto glass slides using a suitable mounting medium.
- Imaging: Image the samples using a confocal microscope with the appropriate NIR laser and detectors.

Visualizations



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Caption: Experimental workflow for live-cell staining with **IR-7** dyes.



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Caption: Diagram of targeted protein detection using an **IR-7** dye conjugate.

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